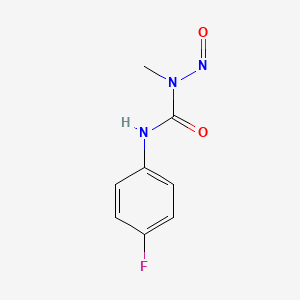
(5|A)-Androsta-2,16-dien-17-ol 17-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5|A)-Androsta-2,16-dien-17-ol 17-Acetate: is a synthetic steroidal compound It belongs to the class of androstane derivatives, which are characterized by their structural similarity to androgens, the male sex hormones
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5|A)-Androsta-2,16-dien-17-ol 17-Acetate typically involves multiple steps, starting from a suitable steroidal precursor. The process often includes:
Oxidation: The precursor undergoes oxidation to introduce the necessary functional groups.
Reduction: Selective reduction steps are employed to achieve the desired stereochemistry.
Acetylation: The final step involves acetylation of the hydroxyl group at the 17th position to form the acetate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and recrystallization are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (5|A)-Androsta-2,16-dien-17-ol 17-Acetate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the acetate group, using nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or ethers.
Aplicaciones Científicas De Investigación
Chemistry: : (5|A)-Androsta-2,16-dien-17-ol 17-Acetate is used as a starting material for the synthesis of various steroidal derivatives. It serves as a key intermediate in the development of new pharmaceuticals.
Biology: : In biological research, this compound is used to study the effects of steroid hormones on cellular processes. It helps in understanding the mechanisms of hormone action and receptor interactions.
Medicine: : The compound has potential therapeutic applications in treating hormone-related disorders. It is investigated for its role in modulating androgen receptors and its effects on conditions like prostate cancer and androgen deficiency.
Industry: : In the industrial sector, this compound is used in the production of steroid-based drugs and supplements. It is also utilized in the synthesis of performance-enhancing substances.
Mecanismo De Acción
The mechanism of action of (5|A)-Androsta-2,16-dien-17-ol 17-Acetate involves its interaction with androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include androgen receptors in tissues such as the prostate, muscle, and liver. The pathways involved are related to the regulation of protein synthesis, cell growth, and differentiation.
Comparación Con Compuestos Similares
Testosterone: A natural androgen with a similar structure but differing in functional groups.
Dihydrotestosterone (DHT): A more potent androgen with a similar core structure.
Androstenedione: A precursor to both testosterone and estrogen, sharing a similar backbone.
Uniqueness: (5|A)-Androsta-2,16-dien-17-ol 17-Acetate is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities. Its acetate ester form enhances its stability and bioavailability compared to other similar compounds.
Propiedades
Fórmula molecular |
C21H34O2 |
|---|---|
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
[(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H34O2/c1-14(22)23-19-10-9-17-16-8-7-15-6-4-5-12-20(15,2)18(16)11-13-21(17,19)3/h15-19H,4-13H2,1-3H3/t15-,16+,17+,18+,19?,20+,21+/m1/s1 |
Clave InChI |
QRRJQHVSHGOFLL-GTXVZYIFSA-N |
SMILES isomérico |
CC(=O)OC1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
SMILES canónico |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



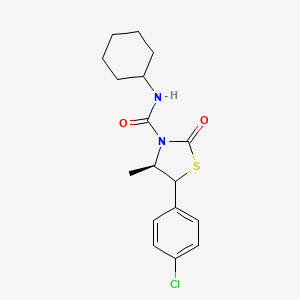
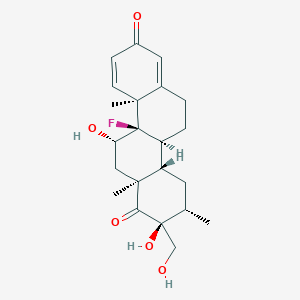
![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)
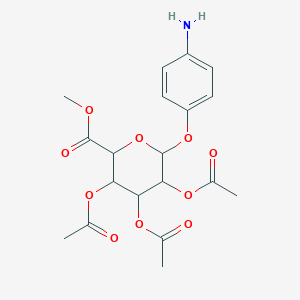
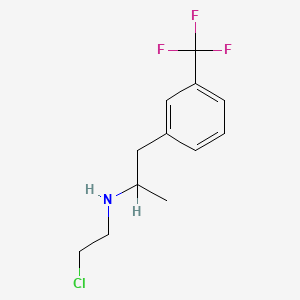

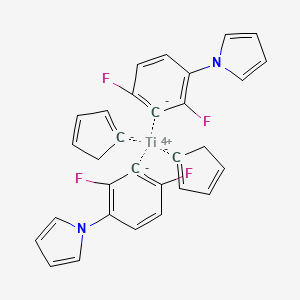
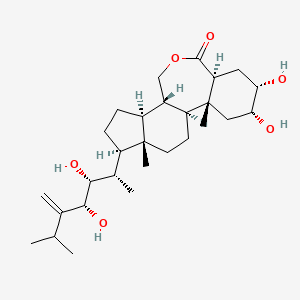

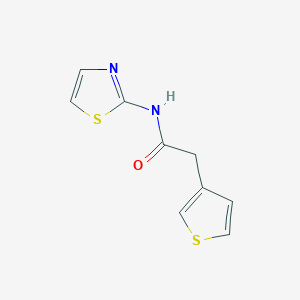
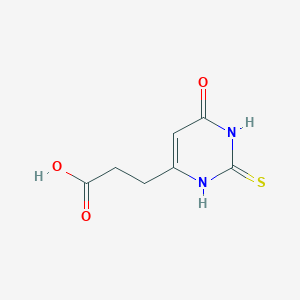
![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)
